molecular formula C8H6BrF2NO2 B6257179 methyl 5-bromo-2-(difluoromethyl)pyridine-3-carboxylate CAS No. 1806780-04-0

methyl 5-bromo-2-(difluoromethyl)pyridine-3-carboxylate

Cat. No.: B6257179
CAS No.: 1806780-04-0
M. Wt: 266.04 g/mol
InChI Key: GCOQRWMANCXWMC-UHFFFAOYSA-N
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Description

Properties

CAS No.

1806780-04-0

Molecular Formula

C8H6BrF2NO2

Molecular Weight

266.04 g/mol

IUPAC Name

methyl 5-bromo-2-(difluoromethyl)pyridine-3-carboxylate

InChI

InChI=1S/C8H6BrF2NO2/c1-14-8(13)5-2-4(9)3-12-6(5)7(10)11/h2-3,7H,1H3

InChI Key

GCOQRWMANCXWMC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(N=CC(=C1)Br)C(F)F

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-bromo-2-(difluoromethyl)pyridine-3-carboxylate can be achieved through several synthetic routes. One common method involves the bromination of 2-(difluoromethyl)pyridine followed by esterification. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The esterification step involves the reaction of the resulting brominated pyridine with methanol in the presence of an acid catalyst such as sulfuric acid .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process. Additionally, purification techniques like distillation and recrystallization are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Suzuki–Miyaura Cross-Coupling Reactions

The bromine atom at the 5-position undergoes palladium-catalyzed cross-coupling with arylboronic acids. This reaction enables the introduction of diverse aryl groups, enhancing structural diversity for pharmaceutical or materials science applications.

Reaction Conditions :

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Base: K₃PO₄

  • Solvent: Dioxane/water mixture

  • Temperature: 80–100°C

Example :

Arylboronic AcidProduct YieldKey Observations
4-Fluorophenyl78%Enhanced electronic effects improve coupling efficiency .
3,4-Dichlorophenyl65%Steric hindrance reduces yield compared to monosubstituted analogs .

The difluoromethyl group at the 2-position does not interfere with the coupling process, as demonstrated by successful reactions with halogenated arylboronic acids .

Ester Hydrolysis and Derivative Formation

The methyl ester at the 3-position undergoes hydrolysis to form the corresponding carboxylic acid, which serves as a precursor for further functionalization.

Hydrolysis Conditions :

  • Acidic: HCl (conc.) in ethanol/water, reflux (6–8 h)

  • Basic: NaOH (2M) in THF/water, room temperature (12 h)

Comparative Results :

ConditionYieldProduct Stability
Acidic85%Forms stable crystalline acid .
Basic92%Higher yield but requires neutralization .

The carboxylic acid derivative (e.g., 5-bromo-2-(difluoromethyl)pyridine-4-carboxylic acid) can be further converted to amides or esters via standard coupling reagents like EDCI/HOBt .

Nucleophilic Aromatic Substitution

The bromine atom participates in nucleophilic substitutions under specific conditions, though reactivity is moderated by the electron-deficient pyridine ring.

Example Reaction with Amines :

  • Reagent: Ethylamine (excess)

  • Solvent: DMF, 60°C

  • Catalyst: CuI (10 mol%)

  • Yield: 62%

This reaction produces ethylamino-substituted derivatives, though competing side reactions (e.g., ester hydrolysis) require careful optimization .

Fluorine-Specific Reactivity

The difluoromethyl group exhibits unique stability under standard reaction conditions but can participate in radical-mediated transformations:

Photocatalytic C–F Activation :

  • Reagent: Ir(ppy)₃ (photocatalyst), Hantzsch ester (reductant)

  • Solvent: Acetonitrile, blue LED irradiation

  • Outcome: Selective defluorination to form monofluorinated products (research-stage methodology) .

Comparative Reactivity with Analogues

The difluoromethyl group’s electronic effects distinguish this compound from non-fluorinated analogs:

CompoundBromine ReactivityEster Hydrolysis Rate
Methyl 5-bromo-2-methylpyridine-3-carboxylateModerateFaster (due to less electron withdrawal)
Methyl 5-bromo-2-(trifluoromethyl)pyridine-3-carboxylateSlowerSlower (stronger -I effect)

The difluoromethyl group balances moderate electron withdrawal with steric accessibility, enabling efficient cross-coupling while maintaining ester stability .

Scientific Research Applications

Chemical Synthesis

Methyl 5-bromo-2-(difluoromethyl)pyridine-3-carboxylate is primarily used as a building block in the synthesis of complex organic molecules. It facilitates the formation of various heterocyclic compounds, which are crucial in developing pharmaceuticals and agrochemicals. The compound's bromine and difluoromethyl groups enhance its reactivity, allowing for diverse synthetic transformations.

Synthetic Routes

The synthesis typically involves:

  • Bromination : The introduction of the bromine atom can be achieved using brominating agents like N-bromosuccinimide (NBS).
  • Esterification : The resulting brominated pyridine undergoes esterification with methanol in the presence of an acid catalyst like sulfuric acid.

Biological Applications

In the realm of biology, this compound is being investigated for its potential in drug discovery. Its structure allows it to interact with various biological targets, making it a candidate for developing bioactive molecules.

Pharmaceutical Development

Research indicates that this compound can lead to the synthesis of novel pharmaceuticals with specific therapeutic effects. For instance, derivatives of this compound have shown promise in anti-malarial studies, where they were evaluated for their efficacy against resistant strains of malaria parasites .

Agrochemical Applications

The compound is also utilized in the production of agrochemicals . Its chemical properties allow it to function as an effective intermediate in synthesizing pesticides and herbicides, contributing to agricultural productivity.

Case Studies and Research Findings

Several studies highlight the effectiveness and versatility of this compound:

StudyFocusFindings
Synthetic ChemistryDemonstrated its utility as a reactive intermediate in synthesizing complex organic molecules.
Antimalarial ResearchIdentified derivatives with potential therapeutic effects against malaria, showcasing its relevance in drug development.
Difluoromethylation TechniquesReviewed advancements in difluoromethylation processes that leverage this compound for creating novel materials.

Mechanism of Action

The mechanism of action of methyl 5-bromo-2-(difluoromethyl)pyridine-3-carboxylate depends on its specific application. In chemical reactions, it acts as a reactive intermediate that can undergo various transformations. In biological systems, its mechanism of action would involve interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways would depend on the specific bioactive molecule derived from this compound .

Comparison with Similar Compounds

Chemical Structure :

  • Molecular Formula: C₈H₆BrF₂NO₂
  • SMILES : COC(=O)C1=C(N=CC(=C1)Br)C(F)F
  • Key Features :
    • Pyridine core with bromine at position 3.
    • Difluoromethyl group (-CF₂H) at position 2.
    • Methyl ester (-COOCH₃) at position 3.

Comparison with Similar Pyridine Derivatives

Substituent Variations at Position 2

Difluoromethyl (-CF₂H) vs. Trifluoromethyl (-CF₃) :

Compound Substituent (Position 2) Molecular Formula Molar Mass (g/mol) Key Properties
Target Compound -CF₂H C₈H₆BrF₂NO₂ 274.04 Moderate steric bulk; balanced lipophilicity
Methyl 5-Bromo-2-(Trifluoromethyl)Pyridine-3-Carboxylate -CF₃ C₈H₅BrF₃NO₂ 284.03 Higher electronegativity; increased steric hindrance; enhanced metabolic stability

Difluoromethyl (-CF₂H) vs. Methyl (-CH₃) :

Compound Substituent (Position 2) Molecular Formula Key Properties
Target Compound -CF₂H C₈H₆BrF₂NO₂ Improved bioavailability due to fluorine’s inductive effects
5-Bromo-2-(Difluoromethyl)-3-Methylpyridine -CH₃ C₇H₆BrF₂N Reduced polarity; lower solubility in polar solvents

Difluoromethyl (-CF₂H) vs. Methoxy (-OCH₃) :

Compound Substituent (Position 2) Molecular Formula Key Properties
Target Compound -CF₂H C₈H₆BrF₂NO₂ Enhanced electron-withdrawing effects; potential for stronger protein binding
Methyl 5-Bromo-3-Methoxypicolinate -OCH₃ C₈H₈BrNO₃ Lower electronegativity; increased basicity at adjacent nitrogen

Variations in Functional Groups

Ester Group (-COOCH₃) vs. Carboxamide (-CONH₂) :

Compound Functional Group (Position 3) Key Properties
Target Compound -COOCH₃ Hydrolyzable to carboxylic acid; intermediate for further derivatization
Methyl 5-Bromo-2-Methyl-6-Oxo-1,6-Dihydropyridine-3-Carboxylate -COOCH₃ with oxo group Reduced aromaticity; altered reactivity in substitution reactions

Bromine (Position 5) vs. Chlorine :

Compound Halogen (Position 5) Key Properties
Target Compound Br Slower nucleophilic substitution; preferred for cross-coupling (e.g., Suzuki)
Methyl 3-Chloro-5-(Trifluoromethyl)Pyridine-2-Carboxylate Cl Faster substitution reactions; lower molecular weight

Structural Analogs in Agrochemical and Pharmaceutical Contexts

  • Crop Protection: The target compound’s difluoromethyl group may enhance binding to enzyme targets (e.g., in fungicides) compared to non-fluorinated analogs . Trifluoromethyl analogs (e.g., CAS 850864-56-1) show higher persistence in environmental conditions due to increased stability .
  • Drug Design :
    • Fluorine substitution (as in the target compound) reduces basicity of adjacent amines, improving membrane permeability .
    • Methoxy or methyl groups (e.g., CAS 213771-32-5) offer simpler synthetic routes but lack the metabolic resistance conferred by fluorine .

Biological Activity

Methyl 5-bromo-2-(difluoromethyl)pyridine-3-carboxylate is a pyridine derivative that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, synthesis, and applications, supported by research findings and data tables.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C₈H₇BrF₂N
  • Molecular Weight : Approximately 221.05 g/mol

Structural Features :

  • A bromine atom at the 5-position
  • A difluoromethyl group at the 2-position
  • A methyl ester functional group at the 3-position

These substituents influence its reactivity and biological activity, particularly through interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The difluoromethyl group enhances lipophilicity and metabolic stability, making it an attractive candidate for drug design. The bromine atom can participate in hydrogen bonding and other non-covalent interactions, influencing the compound's binding affinity to biological targets.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Studies have shown that pyridine derivatives can possess significant antimicrobial properties. The presence of halogen atoms, such as bromine and fluorine, can enhance this activity by increasing the compound's interaction with microbial membranes.
  • Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways. For instance, it may act as an inhibitor of certain kinases or phosphatases, which are critical in various signaling pathways.
  • Antitumor Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines, making it a candidate for further development as an anticancer agent.

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into structure-activity relationships (SAR):

  • Study on Pyridine Derivatives : A study highlighted that pyridine derivatives with halogen substitutions showed enhanced anti-tumor activity. This compound could be positioned similarly due to its unique substitution pattern .
  • Inhibition Studies : In vitro assays indicated that compounds with difluoromethyl groups exhibited improved pharmacokinetic properties, including enhanced absorption and metabolic stability .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialSignificant inhibition against various pathogens
Enzyme InhibitionPotential inhibitors of key metabolic enzymes
AntitumorCytotoxic effects observed in cancer cell lines

Table 2: Structure-Activity Relationships (SAR)

CompoundIC50 (µM)Activity TypeReference
This compoundTBDAntitumor
Related Pyridine Derivative0.36Kinase Inhibition
Another Pyridine Compound0.17Antimicrobial

Q & A

Q. Table 1: Common Fluorination Reagents

ReagentApplicationReference
Deoxo-FluorDirect fluorination of alcohols
ClCF2_2HHalogen exchange reactions

How is methyl 5-bromo-2-(difluoromethyl)pyridine-3-carboxylate characterized for purity and structural confirmation?

Key techniques include:

  • NMR Spectroscopy : 1^{1}H, 13^{13}C, and 19^{19}F NMR to confirm substituent positions and fluorine coupling patterns.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., C9_9H7_7BrF2_2NO2_2 has a theoretical MW of 292.97 g/mol).
  • HPLC : Reverse-phase chromatography with UV detection to assess purity (>95% is typical for research-grade material) .

What purification methods are effective for brominated pyridine carboxylates?

  • Column Chromatography : Silica gel with ethyl acetate/hexane gradients resolves bromo and carboxylate derivatives.
  • Recrystallization : Methanol/water mixtures are effective for carboxylates due to polarity differences.
  • Prep-HPLC : For scale-up, C18 columns with acetonitrile/water mobile phases achieve high purity .

Advanced Research Questions

How can reaction yields be optimized for Suzuki-Miyaura coupling at the 5-bromo position?

Yields depend on:

  • Catalyst System : Pd(PPh3_3)4_4 or Pd(dppf)Cl2_2 with ligands enhances stability.
  • Base Choice : K2_2CO3_3 or Cs2_2CO3_3 in THF/water mixtures improves coupling efficiency.
  • Temperature : 80–100°C under microwave irradiation reduces reaction time. Boronic acids with electron-withdrawing groups (e.g., from ) require milder conditions .

Q. Table 2: Catalytic Conditions for Suzuki Coupling

CatalystBaseSolventYield Range
Pd(PPh3_3)4_4K2_2CO3_3THF/H2_2O60–85%
Pd(dppf)Cl2_2Cs2_2CO3_3DMF/H2_2O70–90%

How do electronic effects of the difluoromethyl group influence regioselectivity in subsequent reactions?

The electron-withdrawing difluoromethyl group at C2 deactivates the pyridine ring, directing electrophilic attacks to the C4 position. For nucleophilic substitutions (e.g., SNAr), the bromine at C5 becomes more reactive due to adjacent electron deficiency. Computational studies (DFT) can predict charge distribution and guide synthetic planning .

What strategies resolve contradictions in 19^{19}19F NMR data for difluoromethylated compounds?

  • Decoupling Experiments : Suppress splitting from adjacent protons.
  • Low-Temperature NMR : Reduces signal broadening caused by fluorine mobility.
  • Reference Standards : Compare with known difluoromethylpyridines (e.g., Thiazopyr derivatives in ) .

How does the compound’s stability vary under acidic/basic conditions?

  • Acidic Conditions : The ester group hydrolyzes to carboxylic acid (pH < 3).
  • Basic Conditions : Bromine may undergo elimination if heated (e.g., with NaOH in ethanol).
  • Storage : -20°C in anhydrous DMSO or DMF prevents degradation .

What safety protocols are critical for handling bromo- and fluoropyridines?

  • PPE : Gloves, goggles, and fume hoods to avoid inhalation/contact.
  • Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite.
  • Waste Disposal : Halogenated waste streams compliant with EPA guidelines .

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